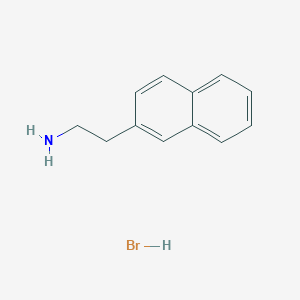
2-(Naphthalen-2-yl)ethanamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-2-yl)ethanamine hydrobromide is a chemical compound with the molecular formula C12H14BrN and a molecular weight of 252.16 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethanamine group attached to the naphthalene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(Naphthalen-2-yl)ethanamine hydrobromide typically involves the reaction of naphthalene with ethylamine in the presence of a hydrobromic acid catalyst . The reaction conditions usually include:
Temperature: Moderate heating to facilitate the reaction.
Solvent: An organic solvent such as ethanol or methanol to dissolve the reactants.
Catalyst: Hydrobromic acid to promote the formation of the hydrobromide salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-(Naphthalen-2-yl)ethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-2-yl)ethanamine hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-2-yl)ethanamine hydrobromide involves its interaction with specific molecular targets and pathways. The ethanamine group can interact with various receptors and enzymes, potentially modulating their activity. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
2-(Naphthalen-2-yl)ethanamine hydrobromide can be compared with other similar compounds, such as:
2-(Naphthalen-2-yl)ethanamine hydrochloride: Similar structure but with a hydrochloride salt instead of a hydrobromide salt.
Naphthalene-2-ethylamine: Lacks the hydrobromide group, leading to different chemical properties and reactivity.
Naphthalene derivatives: Various naphthalene-based compounds with different functional groups attached to the naphthalene ring.
The uniqueness of this compound lies in its specific combination of the ethanamine group and the hydrobromide salt, which imparts distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
2-naphthalen-2-ylethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.BrH/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHHDPHSCQTOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one](/img/structure/B8139644.png)
![1-[2-Amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B8139652.png)

![N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(1-methylpiperidin-4-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B8139663.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide;acetic acid](/img/structure/B8139676.png)
![2,4,6-trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline](/img/structure/B8139683.png)






![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride hydrate](/img/structure/B8139766.png)
